3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, an indole moiety, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the indole derivative with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
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Properties
Molecular Formula |
C23H17ClN2O3S2 |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
3-chloro-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2O3S2/c24-21-18-6-2-4-8-20(18)30-22(21)23(27)25-16-9-11-17(12-10-16)31(28,29)26-14-13-15-5-1-3-7-19(15)26/h1-12H,13-14H2,(H,25,27) |
InChI Key |
DHXOJPLAGCDKRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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